molecular formula C10H8BrNO B077140 4-Bromo-2-methylquinolin-3-ol CAS No. 13235-12-6

4-Bromo-2-methylquinolin-3-ol

Cat. No. B077140
CAS RN: 13235-12-6
M. Wt: 238.08 g/mol
InChI Key: KJLMRQHMWOMEST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2-methylquinolin-3-ol involves complex chemical reactions, including bromination, cyclization, and substitution reactions. For instance, the synthesis of 6-bromo-4-iodoquinoline, a closely related compound, is achieved through five steps starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, involving cyclization and substitution reactions to achieve the final product. The overall yield for these synthesis processes varies, indicating the complexity and challenges involved in the synthesis of bromo-methylquinolin derivatives (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Bromo-2-methylquinolin-3-ol has been elucidated using various spectroscopic methods, including IR, ^1HNMR, and MS. These techniques provide insights into the molecular architecture and the arrangement of atoms within the compound, which is crucial for understanding its chemical behavior and reactivity. The molecular structures are often confirmed by elemental analysis, ensuring the accuracy of the synthesized compounds (Cao Sheng-li, 2004).

Chemical Reactions and Properties

The chemical properties of 4-Bromo-2-methylquinolin-3-ol derivatives are characterized by their reactivity towards various chemical reactions. For example, the bromo-methylquinolin compounds undergo nucleophilic substitution reactions, which are pivotal for the synthesis of biologically active molecules. The bromine atom in these compounds acts as a reactive site for substitution, allowing for the introduction of various functional groups that can alter the compound's chemical and physical properties (Jiang et al., 2014).

Physical Properties Analysis

The physical properties of 4-Bromo-2-methylquinolin-3-ol and its derivatives, such as melting points, boiling points, and solubility, are essential for determining their applicability in different chemical processes and formulations. These properties are influenced by the molecular structure and the presence of functional groups in the compound. Understanding the physical properties is crucial for handling, storage, and application in various chemical and pharmaceutical processes.

Chemical Properties Analysis

The chemical properties of 4-Bromo-2-methylquinolin-3-ol derivatives are determined by their functional groups and molecular structure. These compounds exhibit a range of chemical behaviors, including acid-base reactions, redox reactions, and photoreactivity. The bromine atom plays a significant role in the chemical reactivity of these compounds, making them valuable intermediates in organic synthesis and pharmaceutical research.

References

Scientific Research Applications

  • Medicinal Chemistry and Drug Design

    • Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
  • Biochemistry and Pharmaceuticals

    • BMQ, a similar compound, is used extensively in several fields of scientific research, including biochemistry, pharmaceuticals, and materials science.
    • It has been used as a biosensor in the detection of biomolecules such as insulin, glucose, and proteins.
    • It is also used in drug discovery to investigate its potential as an inhibitor of various enzymes and receptors.
  • Industrial and Synthetic Organic Chemistry

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
    • A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
  • Green and Clean Syntheses

    • In recent years there are greater societal expectations that chemists should produce greener and more sustainable chemical processes .
    • This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
  • Antimicrobial Agent

    • Some quinoline derivatives have been found to be more active antimicrobial agents when compared with standard drugs .
  • Catalysis

    • Quinoline derivatives have been used as catalysts in various chemical reactions . For example, Yao et al. have described a novel application of highly stable Fe(OTf)3 as an efficient catalyst for carbon–carbon bond formation via the activation of a terminal alkyne C–H bond under solvent-free conditions for the synthesis of a quinoline derivative . The catalyst was easily recovered from the reaction mixture and reused many times with only a little loss of activity .
  • Anticancer, Antioxidant, Anti-inflammatory, Antimalarial, Anti-SARS-CoV-2, and Antituberculosis Activities

    • Quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . They are considered a privileged structure in drug discovery programs because of these broad spectrum of bio-responses .
  • Industrial Chemistry

    • Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are used in the synthesis of various industrial chemicals .

Safety And Hazards

The safety information for 4-Bromo-2-methylquinolin-3-ol includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The future directions for 4-Bromo-2-methylquinolin-3-ol and its derivatives could involve further exploration of their synthesis methods and potential biological and pharmaceutical activities. Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

properties

IUPAC Name

4-bromo-2-methylquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-10(13)9(11)7-4-2-3-5-8(7)12-6/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLMRQHMWOMEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157503
Record name 4-Bromo-2-methylquinolin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylquinolin-3-ol

CAS RN

13235-12-6
Record name 4-Bromo-2-methyl-3-quinolinol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methylquinolin-3-ol
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Record name 4-Bromo-2-methylquinolin-3-ol
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Record name 4-bromo-2-methylquinolin-3-ol
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Synthesis routes and methods

Procedure details

3-Hydroxy-2-methyl-quinoline (76 mg) was dissolved in chlorobenzene (7 ml) to prepare a solution. N-Bromosuccimide (180 mg) and 2,2′-azobisisobutyronitrile (23 mg) were added to the solution, and the mixture was stirred at 80° C. for one hr. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with water and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by thin layer chromatography using acetone-chloroform to give 4-bromo-3-hydroxy-2-methyl-quinoline (35 mg, yield 31%).
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step Two
Quantity
23 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VA Mamedov, VL Mamedova, VV Syakaev, DE Korshin… - Tetrahedron, 2017 - Elsevier
An efficient sodium dithionite (Na 2 S 2 O 4 )-mediated method for construction of 3-hydroxyquinolines via in situ Meinwald rearrangement/intramolecular reductive cyclization of o-…
Number of citations: 24 www.sciencedirect.com
TN Pinheiro, EG Barbosa - SynOpen, 2022 - thieme-connect.com
The reagent sodium tungstate dihydrate has some special features which are very important in synthesis. For instance, it is a mild and efficient reagent used in oxidation. Based on …
Number of citations: 3 www.thieme-connect.com

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